molecular formula C23H21N3O7 B2666853 ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-85-9

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2666853
CAS No.: 899992-85-9
M. Wt: 451.435
InChI Key: GYUIVIOZBABLIP-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of multiple functional groups, including ester, carbamate, and ketone, makes it a versatile molecule for synthetic and analytical purposes.

Scientific Research Applications

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

The future research directions could involve studying the compound’s properties in more detail, exploring its potential uses, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Phenyl and Methoxycarbonyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the methoxycarbonyl group can be added through esterification.

    Formation of the Carbamate Group: The carbamate group can be synthesized by reacting the intermediate with an isocyanate in the presence of a base.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxycarbonyl groups, leading to the formation of corresponding quinones and carboxylic acids.

    Reduction: Reduction reactions can target the ketone and ester groups, converting them into alcohols and primary alcohols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and primary alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a pyridazine ring with multiple functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-3-32-23(30)21-18(13-20(28)26(25-21)17-7-5-4-6-8-17)33-14-19(27)24-16-11-9-15(10-12-16)22(29)31-2/h4-13H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUIVIOZBABLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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